

# Spectroscopic Profile of 2-Amino-4-methoxybenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-4-methoxybenzamide** ( $C_8H_{10}N_2O_2$ ; Molecular Weight: 166.18 g/mol).<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Amino-4-methoxybenzamide**. This data is crucial for the identification and structural elucidation of the compound.

### Table 1: Predicted $^1H$ NMR Data

(Predicted for a 400 MHz spectrometer in  $CDCl_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	1H	Ar-H (H6)
6.28	dd	1H	Ar-H (H5)
6.18	d	1H	Ar-H (H3)
5.60 (broad s)	2H	-NH <sub>2</sub> (amide)	
4.40 (broad s)	2H	-NH <sub>2</sub> (aromatic amine)	
3.79	s	3H	-OCH <sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Data

(Predicted for a 100 MHz spectrometer in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
171.5	C=O (amide)
164.0	C4 (Ar-C-OCH <sub>3</sub> )
152.0	C2 (Ar-C-NH <sub>2</sub> )
132.5	C6 (Ar-CH)
112.0	C1 (Ar-C-C=O)
105.0	C5 (Ar-CH)
98.0	C3 (Ar-CH)
55.5	-OCH <sub>3</sub>

## Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (aromatic and amide NH <sub>2</sub> )
3050-3000	Medium	C-H Stretch (aromatic)
2950-2850	Medium	C-H Stretch (methyl)
1660	Strong	C=O Stretch (amide I)
1620	Strong	N-H Bend (amide II)
1600, 1500	Medium	C=C Stretch (aromatic ring)
1250	Strong	C-O Stretch (aryl ether)
1150	Medium	C-N Stretch (aromatic amine)

## Table 4: Predicted Mass Spectrometry Data

(Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
166	100	[M] <sup>+</sup> (Molecular Ion)
150	60	[M - NH <sub>2</sub> ] <sup>+</sup>
149	40	[M - NH <sub>3</sub> ] <sup>+</sup>
135	80	[M - OCH <sub>3</sub> ] <sup>+</sup>
122	50	[M - C(=O)NH <sub>2</sub> ] <sup>+</sup>
107	30	[M - OCH <sub>3</sub> - CO] <sup>+</sup>
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Amino-4-methoxybenzamide** is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ). [2] The solution is then transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a typical relaxation delay of 1-5 seconds. For  $^{13}\text{C}$  NMR, a greater number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

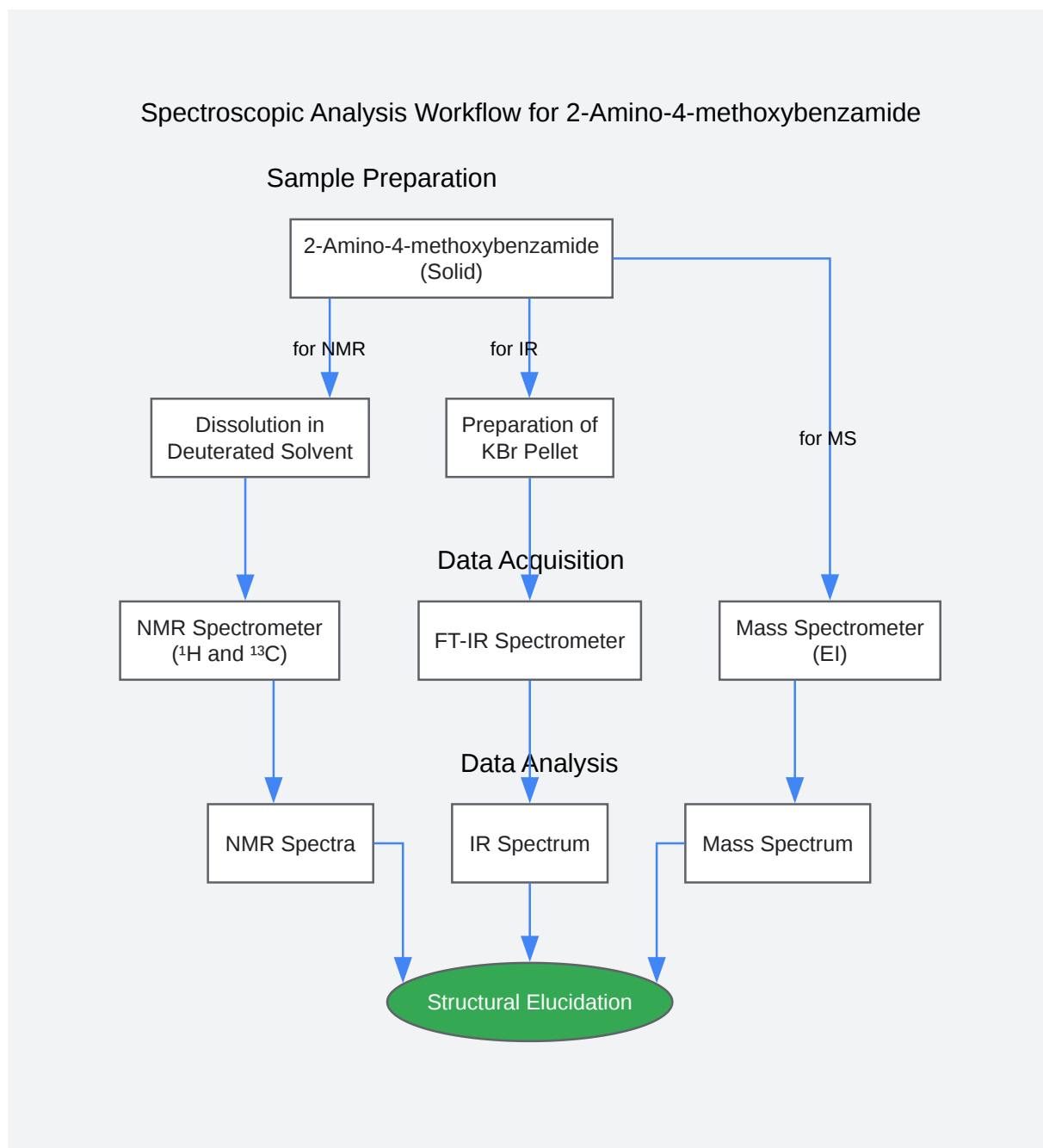
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5]

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-methoxybenzamide**.



Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2-Amino-4-methoxybenzamide**. The provided data and protocols are intended to facilitate further research and development involving this compound.

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